molecular formula C15H22FN3O2 B14791851 tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B14791851
M. Wt: 295.35 g/mol
InChI Key: JDYBOEDURNOSFZ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with both a 2-amino-6-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a widely used protecting group for amines in multi-step organic synthesis, allowing for the facile deprotection under mild acidic conditions to generate the free amine intermediate . Compounds with fluoro-substituted phenyl rings and pyrrolidine cores are key structural motifs in the development of bioactive molecules and have been investigated for their potential interactions with various biological targets, including central nervous system receptors . The specific stereoisomer (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is known and is utilized as a pharmaceutical intermediate and fine chemical for synthesis applications . This product is intended for use in research and development activities, including synthetic organic chemistry, medicinal chemistry, and as a building block for the creation of novel chemical entities. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a Certificate of Analysis (COA) and Safety Data Sheet (SDS) for quality and handling information.

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYBOEDURNOSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl carbamate group, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.

Scientific Research Applications

Based on the search results, here's what is known about tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate:

Overview

  • Compound Name: tert-butyl [(3R)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate .
  • Other Names:
    • (R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate
    • tert-butyl N-[(3R)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate
  • Molecular Formula: C15 H22 F N3 O2 .
  • Molecular Weight: 295.35 g/mol .
  • CAS Number: 1233860-28-0 .
  • MFCD Number: MFCD17014134 .

Structure and Identifiers

  • SMILES: CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=C2F)N .
  • InChI: InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m1/s1 .
  • InChIKey: JDYBOEDURNOSFZ-SNVBAGLBSA-N .

Potential Applications and Biological Activity

While the search results do not provide specific applications or case studies for this compound, one search result does detail the potential biological activities for a similar compound, "Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate":

  • Inhibition of Enzymatic Activity: Similar compounds can act as inhibitors for enzymes involved in metabolic pathways. Pyrimidine derivatives can inhibit β-secretase and acetylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's disease.
  • Cellular Protection: May offer protective effects against oxidative stress and inflammation. It has been observed to reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid-beta peptides.
  • Antimicrobial Activity: Some pyrimidine derivatives exhibit antibacterial activity against various pathogens, highlighting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The amino group and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic Substituents: The target compound’s 2-amino-6-fluorophenyl group offers dual functionality: the amino group enables hydrogen bonding (critical for target binding), while fluorine enhances metabolic stability. In contrast, the pyrimidin-2-yl analog () provides a heteroaromatic ring, favoring π-π stacking interactions in enzyme active sites . The 3-fluoro-2-nitrophenyl analog () contains a nitro group, which is typically reduced to an amine in downstream synthesis. This adds a synthetic step compared to the target compound’s pre-installed amino group .

Physicochemical Properties

  • Molecular Weight and Polarity :
    • The target compound (~309.35 g/mol) is lighter than the 4-chlorobenzyl analog (335.83 g/mol), which may improve solubility. The oxalic acid adduct () has higher polarity due to the acid group, enhancing crystallinity .
  • Purity : Most analogs (e.g., ) are available at 95–98% purity, typical for intermediates in pharmaceutical R&D .

Biological Activity

tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate, also known as (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate, is a synthetic organic compound with significant implications in medicinal chemistry. With the molecular formula C15H22FN3O2, this compound features a pyrrolidine ring and is characterized by the presence of a tert-butyl group and a 2-amino-6-fluorophenyl moiety. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in drug development.

The compound's synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Amino Group : Via nucleophilic substitution reactions.
  • Fluorination : Using electrophilic fluorination reagents.
  • Carbamate Formation : Through the reaction of the amine with tert-butyl chloroformate.

Biological Activity

Research indicates that (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate exhibits potential biological activity, particularly as a modulator of specific receptor systems. Its structural features suggest interactions with various biological targets, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It could inhibit the activity of certain enzymes, affecting metabolic pathways .

The mechanism of action for this compound is hypothesized to involve:

  • Binding to Receptors : Potentially altering receptor activity and downstream signaling.
  • Enzyme Interaction : Inhibiting enzyme activity related to disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for understanding the potential effects of (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate:

  • Antiproliferative Activity : Modifications to similar structures have shown promising antiproliferative effects against cancer cell lines, such as HeLa cells. For instance, derivatives with specific functional groups demonstrated enhanced cytotoxicity and apoptosis induction .
  • Inflammatory Response Modulation : Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the significance of (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-tert-butyl 1-(4-aminophenyl)pyrrolidin-3-ylcarbamateSimilar carbamate and pyrrolidine featuresDifferent receptor interactions
(2-Amino-6-chlorophenyl)methanolContains amino group but lacks pyrrolidineLimited biological activity
(S)-tert-butyl 1-(2-amino-6-bromophenyl)pyrrolidin-3-ylcarbamateSimilar structure with bromine substitutionEnhanced binding affinity

The presence of the fluorine atom in (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate may enhance its metabolic stability and bioavailability compared to its analogs .

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